

# 4-Hydroxyphenylacetamide CAS number 17194-82-0

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Hydroxyphenylacetamide

Cat. No.: B194378

[Get Quote](#)

An In-depth Technical Guide to **4-Hydroxyphenylacetamide** (CAS 17194-82-0)

## Introduction

**4-Hydroxyphenylacetamide**, with the CAS number 17194-82-0, is a member of the acetamides chemical class.<sup>[1]</sup> It is a versatile organic compound recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol.<sup>[1][2]</sup> Beyond its function as a synthetic building block, **4-Hydroxyphenylacetamide** and its derivatives have garnered interest for their intrinsic biological activities, including potential antibiotic and antioxidant properties.<sup>[3]</sup> This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, biological significance, and the mechanisms of action of its derivatives, tailored for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

**4-Hydroxyphenylacetamide** is a beige, fine crystalline powder.<sup>[1]</sup> It is soluble in water, ethanol, and methanol.<sup>[4]</sup> Its key chemical and physical properties are summarized below, providing essential data for experimental design and chemical synthesis.

| Property                                       | Value                                         | Unit              | Source                 |
|------------------------------------------------|-----------------------------------------------|-------------------|------------------------|
| Identifiers                                    |                                               |                   |                        |
| CAS Number                                     | 17194-82-0                                    | -                 | <a href="#">[5]</a>    |
| EC Number                                      | 241-235-0                                     | -                 |                        |
| IUPAC Name                                     | 2-(4-hydroxyphenyl)acetamide                  | -                 | <a href="#">[6]</a>    |
| Molecular Formula                              | C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> | -                 | <a href="#">[5]</a>    |
| SMILES                                         | NC(=O)Cc1ccc(O)cc1                            | -                 | <a href="#">[5]</a>    |
| InChI Key                                      | YBPAYPRLUDCSEY-UHFFFAOYSA-N                   | -                 | <a href="#">[5]</a>    |
| Physical Properties                            |                                               |                   |                        |
| Molecular Weight                               | 151.16                                        | g/mol             | <a href="#">[5]</a>    |
| Melting Point                                  | 176-178                                       | °C                | <a href="#">[1][4]</a> |
| Boiling Point (rough est.)                     | 273.17                                        | °C                | <a href="#">[4]</a>    |
| Density (rough est.)                           | 1.2023                                        | g/cm <sup>3</sup> | <a href="#">[4]</a>    |
| Vapor Pressure                                 | 4.22E-07                                      | mmHg at 25°C      | <a href="#">[4]</a>    |
| Water Solubility                               | Soluble                                       | -                 | <a href="#">[4]</a>    |
| Thermodynamic Properties                       |                                               |                   |                        |
| Standard Gibbs free energy of formation (ΔfG°) | -88.20                                        | kJ/mol            | <a href="#">[5]</a>    |

## Synthesis and Manufacturing

The synthesis of **4-Hydroxyphenylacetamide** can be achieved through several methods, including the amidation of p-hydroxyphenylacetate and the hydrolysis of p-hydroxyphenylacetonitrile.<sup>[4]</sup> A highly efficient laboratory-scale synthesis involves the platinum-catalyzed hydrolysis of 4-hydroxybenzyl cyanide.

## Experimental Protocol: Platinum-Catalyzed Hydrolysis of 4-Hydroxybenzyl Cyanide

This protocol details a high-yield synthesis of **4-Hydroxyphenylacetamide**.<sup>[7]</sup>

- Reactant Preparation: A platinum complex (0.0032 g, 0.007 mmol) is prepared as described in the source literature.
- Reaction Mixture: The platinum complex is combined with 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol), water (5 ml, 0.28 mol), and ethanol (5 ml) in a suitable reaction vessel.
- Reflux: The mixture is stirred and heated under reflux for a period of 18 hours.
- Isolation: After cooling the reaction mixture to room temperature, the liquids (water and ethanol) are removed using a rotary evaporator.
- Product: The resulting solid is **4-Hydroxyphenylacetamide**, obtained in a 98% yield (1.116 g).<sup>[7]</sup>

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of **4-Hydroxyphenylacetamide**.

## Biological Activity and Applications

While primarily known as a synthetic precursor, **4-Hydroxyphenylacetamide** and its derivatives exhibit notable biological activities.

## Pharmaceutical Intermediate and Impurity

The principal application of **4-Hydroxyphenylacetamide** is as a crucial intermediate in the industrial synthesis of Atenolol, a beta-blocker used to treat hypertension.[\[1\]](#)[\[2\]](#) Due to its role in the manufacturing process, it is also considered a process impurity of Atenolol, necessitating strict quality control during production.[\[1\]](#)[\[2\]](#)

## Intrinsic Biological Properties

Studies have indicated that **4-Hydroxyphenylacetamide** possesses natural product-like qualities, including antibiotic properties. The proposed mechanism involves the inhibition of p-hydroxybenzoic acid synthesis, an essential precursor for the biosynthesis of aromatic compounds in some bacteria. It has also been shown to inhibit dopamine oxidation.

## Derivatives as Novel Analgesics

Recent research has focused on derivatives of N-(4-hydroxyphenyl)acetamide as safer alternatives to acetaminophen (ApAP).[\[8\]](#)[\[9\]](#) While ApAP is a widely used analgesic and antipyretic, its overdose can lead to severe hepatotoxicity.[\[9\]](#) Newly synthesized derivatives have demonstrated analgesic and antipyretic effects without the associated liver damage.[\[8\]](#)

## Mechanism of Action: Avoiding Hepatotoxicity

The hepatotoxicity of acetaminophen is primarily caused by its metabolic activation by cytochrome P450 enzymes into a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[\[9\]](#)[\[10\]](#) When glutathione (GSH) stores are depleted, NAPQI binds to cellular proteins, leading to oxidative stress and hepatocellular death.[\[10\]](#)

Novel derivatives of **4-Hydroxyphenylacetamide** are designed to alter the metabolic pathway, avoiding the formation of NAPQI.[\[9\]](#) This circumvention of toxic metabolite production is the key to their improved safety profile.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of Acetaminophen vs. novel derivatives.

## Quantitative Comparison of Hepatotoxicity

In vivo studies in mice using toxic doses (600 mg/kg) highlight the difference in hepatotoxicity between ApAP and its novel derivatives (e.g., compounds 3b and 3r). Liver function tests (LFTs) showed significant elevations in key enzymes for ApAP-treated mice, which were not observed in mice treated with the new compounds.[9][10]

| Compound<br>(600 mg/kg)                                                                   | Alanine<br>Aminotransfer<br>ase (ALT)      | Aspartate<br>Aminotransfer<br>ase (AST)    | Alkaline<br>Phosphatase<br>(ALP)           | Serum<br>Creatinine                   |
|-------------------------------------------------------------------------------------------|--------------------------------------------|--------------------------------------------|--------------------------------------------|---------------------------------------|
| Acetaminophen<br>(ApAP)                                                                   | Significantly<br>Increased (p <<br>0.0001) | Significantly<br>Increased (p <<br>0.0001) | Significantly<br>Increased (p <<br>0.0001) | Moderately<br>Elevated (#p <<br>0.01) |
| Derivative 3b                                                                             | Comparable to<br>Control                   | Comparable to<br>Control                   | Comparable to<br>Control                   | Comparable to<br>Control              |
| Derivative 3r                                                                             | Comparable to<br>Control                   | Comparable to<br>Control                   | Comparable to<br>Control                   | Comparable to<br>Control              |
| Data derived<br>from in vivo<br>mouse models.<br><a href="#">[9]</a> <a href="#">[10]</a> |                                            |                                            |                                            |                                       |

## Cytochrome P450 Inhibition Profile

The novel derivatives also exhibit a more favorable cytochrome P450 metabolism profile, suggesting a lower potential for drug-drug interactions. For example, derivative 3r shows significantly less inhibition of key CYP enzymes compared to ApAP.[\[9\]](#)

| Enzyme                                                                                           | Acetaminophen (ApAP) %<br>Inhibition | Derivative 3r % Inhibition |
|--------------------------------------------------------------------------------------------------|--------------------------------------|----------------------------|
| CYP2E1                                                                                           | ~50%                                 | ~25%                       |
| CYP3A4                                                                                           | ~50%                                 | ~25%                       |
| CYP2D6                                                                                           | Not specified                        | Marginal                   |
| Data derived from Vivid®<br>CYP450 screening assays. <a href="#">[9]</a><br><a href="#">[10]</a> |                                      |                            |

## Key Experimental Methodologies

The evaluation of novel **4-Hydroxyphenylacetamide** derivatives involves a structured pipeline of in vitro and in vivo assays.

## In Vitro Hepatotoxicity Assay

- Cell Lines: A human liver transformed cell line (HepaRG) and primary human hepatocytes (PHH) are used.[10]
- Compound Exposure: Cells are treated with the test compounds at various concentrations.
- Toxicity Measurement: Hepatotoxicity is assessed by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium, which indicates cell membrane damage.
- Oxidative Stress Measurement: Cellular levels of glutathione (GSH) are measured using fluorescent probes to assess the compound's impact on the cell's primary antioxidant defense. A significant decrease in GSH indicates oxidative stress.[10]

## Cytochrome P450 Metabolism Screen

- Assay Kit: Commercially available kits, such as the Vivid® CYP450 screening kits, are used. [10]
- Reaction Mixture: The test compound is mixed with a master pre-mix containing CYP450 baculosomes (microsomes containing a specific CYP enzyme) and a regeneration system.
- Substrate Addition: A fluorescent substrate specific to the CYP isoenzyme being tested is added.
- Activity Measurement: The activity of the CYP enzyme is evaluated by measuring the fluorescence of the metabolite generated from the substrate. Inhibition is determined by the reduction in fluorescence compared to a control without the test compound.[10]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for screening novel analgesic compounds.

## Summary and Future Directions

**4-Hydroxyphenylacetamide** (CAS 17194-82-0) is a compound of significant industrial and scientific interest. While its primary role is a well-established intermediate in pharmaceutical manufacturing, ongoing research into its derivatives has opened a promising new avenue for the development of safer analgesics. The ability to design molecules that retain therapeutic efficacy while avoiding the metabolic pathways that lead to toxicity represents a significant advance in drug development. Future research should continue to explore the structure-activity relationships of this class of compounds, optimize their pharmacokinetic profiles, and further elucidate their mechanisms of action to develop next-generation non-opioid pain therapeutics with superior safety profiles.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Hydroxyphenylacetamide | 17194-82-0 [chemicalbook.com]
- 2. nbinno.com [nbno.com]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 4-Hydroxyphenylacetamide (CAS 17194-82-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 4-Hydroxyphenylacetamide [benchchem.com]
- 8. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Hydroxyphenylacetamide CAS number 17194-82-0]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b194378#4-hydroxyphenylacetamide-cas-number-17194-82-0\]](https://www.benchchem.com/product/b194378#4-hydroxyphenylacetamide-cas-number-17194-82-0)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)